molecular formula C5H7N3O5 B013866 Quisqualic acid CAS No. 52809-07-1

Quisqualic acid

Cat. No. B013866
CAS RN: 52809-07-1
M. Wt: 189.13 g/mol
InChI Key: ASNFTDCKZKHJSW-REOHCLBHSA-N
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Description

Quisqualic acid, a naturally occurring excitatory amino acid, is identified for its role as an agonist at the AMPA and metabotropic glutamate receptors, highlighting its significance in neuroscientific research. While its applications span from neuropharmacology to potentially influencing cellular processes, our focus will be on its chemical synthesis, molecular structure, chemical reactions, and properties, devoid of its drug-related uses and side effects.

Synthesis Analysis

The synthesis of compounds related to or derived from Quisqualic acid has been a subject of interest for its implications in various fields, including medicinal chemistry. For instance, the synthesis and characterization of copper nanoparticles stabilized with Quisqualis indica extract, showcasing Quisqualic acid's potential in green chemistry and nanotechnology applications (Mukhopadhyay, Debnath, & Kazi, 2018). Another synthesis approach involves a domino process to create quinoline derivatives, a structure closely related to Quisqualic acid, highlighting the diverse synthetic routes possible for its analogs (Tummatorn, Thongsornkleeb, Ruchirawat, & Gettongsong, 2013).

Molecular Structure Analysis

Quisqualic acid's molecular structure is critical to its function as a neurotransmitter mimic and its binding affinity to glutamate receptors. Its structure-activity relationship (SAR) is pivotal for designing derivatives with enhanced or specified biological activities. The molecular frameworks of Quisqualic acid derivatives, such as those synthesized from Quisqualis indica, provide insights into the compound's versatile chemical nature (Mukhopadhyay et al., 2018).

Chemical Reactions and Properties

The reactivity of Quisqualic acid, particularly its role as an amino acid transporter inhibitor, underscores its chemical versatility. Its ability to inhibit sodium-dependent amino acid transporters without affecting other cellular processes in vitro offers a glimpse into its selective chemical interactions (Reynolds, Arena, Sprungl, & Whitaker, 2021).

Physical Properties Analysis

While direct studies on Quisqualic acid's physical properties are limited, its solubility, stability, and interaction with biological membranes can be inferred from its chemical structure and the synthesis methods employed. Its amphipathic nature, akin to other amino acids, suggests a complex interplay with both hydrophilic and hydrophobic environments, influencing its biological efficacy and synthetic applications.

Chemical Properties Analysis

Quisqualic acid's chemical properties, particularly its efficacy as an amino acid transporter inhibitor, are notable. Its specificity in inhibiting sodium-dependent amino acid transporters provides valuable insights into its potential utility in research and therapeutic contexts, without altering other critical cellular processes (Reynolds et al., 2021). Additionally, the synthesis of related compounds, such as quinoline derivatives, further illustrates the chemical versatility and potential applications of Quisqualic acid and its analogs in various scientific domains (Tummatorn et al., 2013).

Scientific Research Applications

  • Ophthalmology : Quisqualic acid affects the electroretinogram and standing potential of the rabbit eye, influencing the production of inositol trisphosphate and altering wave amplitudes (Kato et al., 1995).

  • Reproductive Biology : In pigs, Quisqualic acid supplementation inhibits sodium-dependent amino acid transporters, impacting cumulus cell expansion and male pronuclear formation (Reynolds et al., 2021).

  • Neuroscience : It's a potent excitant several hundred times more powerful than L-glutamate, affecting crayfish muscles and spinal neurons (Shinozaki & Ishida, 1976).

  • Traditional Medicine : Found in the Chinese traditional drug "Shihchuntze," Quisqualic acid can paralyze earthworm activity (Gu, 1985).

  • Pharmacology : It sensitizes neurons to depolarization by omega-phosphono alpha-amino acid analogues, known as the QUIS effect (Venkatraman et al., 1994).

  • Brain Injury Research : Quisqualic acid stimulates phosphoinositide turnover in the brain, possibly contributing to the pathogenesis of irreversible brain injury and recovery mechanisms (Chen et al., 1988).

  • Muscle Physiology : It produces a significant depolarization of muscle fibers and is much more potent than l-glutamic acid (Shinozaki & Shibuya, 1974).

  • Neurodegeneration : Intraspinal injections of quisqualic acid lead to neuronal degeneration and spinal cavitation in rats (Yezierski et al., 1993).

  • Epilepsy Research : In cats, Quisqualic acid injection causes transient limbic status epilepticus and rapid hippocampal kindling (Kaijima et al., 1983).

  • Spinal Cord Injury : It simulates injury-induced elevations of excitatory amino acids, a significant neurochemical change following spinal cord injury (Yezierski et al., 1998).

Safety And Hazards

Quisqualic acid is harmful if swallowed, in contact with skin, or if inhaled. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Quisqualic acid is used in neuroscience to selectively destroy neurons in the brain or spinal cord . It is also present within the flower petals of zonal geranium (Pelargonium x hortorum) and is responsible for causing rigid paralysis of the Japanese beetle .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNFTDCKZKHJSW-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896927
Record name Quisqualic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quisqualic acid

CAS RN

52809-07-1
Record name Quisqualic acid
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Record name Quisqualic acid
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Record name Quisqualic acid
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URL https://www.drugbank.ca/drugs/DB02999
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Record name Quisqualic acid
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Record name (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
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Record name QUISQUALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,620
Citations
JL Flippen, RD Gilardi - Acta Crystallographica Section B: Structural …, 1976 - scripts.iucr.org
… Packing diagram for quisqualic acid showing the 4 independent hydrogen bonds. The figure is … distances reported there are equal to or shorter than the short contact in quisqualic acid. …
Number of citations: 24 scripts.iucr.org
N Subasinghe, M Schulte, RJ Roon… - Journal of medicinal …, 1992 - ACS Publications
… In the present study several novel L-quisqualic acid analogues have been synthesized … quisqualic acid with several other types of heterocyclic rings yielded the following quisqualic acid …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk
H Shinozaki, S Izumi - Neuropharmacology, 1974 - Elsevier
… iment we found that quisqualic acid caused a large depolarization … of quisqualic acid in the crayfish opener muscle. In the present experiment, we examined whether quisqualic acid …
X GU, B PAN, Y GAO - Acta Chimica Sinica, 1985 - sioc-journal.cn
本文报道以 DL-β [氯-α-苯甲曹先氨基丙酸甲醋为原料合成 DL-, ι 及 D-使君子氨酸. 初步的生物 试验结果表明天然使君子氨酸, 合成的 DL-及 L-使君子氨酸均具有致虹蚓活动麻痹的作用, 而 D-…
Number of citations: 3 sioc-journal.cn
I Murakoshi, M Kaneko, C Koide, F Ikegami - Phytochemistry, 1986 - Elsevier
… Both isoenzymes catalyse the formation of cysteine from O-acetyl-L-serine and hydrogen sulphide, but only isoenzyme B catalyses the formation of L-quisqualic acid. Other significant …
TW Robbins, BJ Everitt, HM Marston, J Wilkinson… - Behavioural brain …, 1989 - Elsevier
… For example, in the rat the excitotoxin quisqualic acid can be used to produce significantly greater reductions in cortical choline acetyltransferase (CHAT) activity than ibotenic acid, with …
DJ Connor, PJ Langlais, LJ Thal - Brain research, 1991 - Elsevier
Ibotenic acid (IBO) or quisqualic acid (QUIS) was infused into the region of the nucleus basalis magnocellularis (NBm) in F344 rats in order to behaviorally and biochemically …
AJ Fischer, RL Pickett Seltner, J Poon… - Journal of …, 1998 - Wiley Online Library
A single, large dose of N‐methyl‐D‐aspartate (NMDA) or quisqualic acid (QA) injected into the chick eye has been shown previously to destroy many retinal amacrine cells and to …
V Gallo, C Giovannini, G Levi - Journal of neurochemistry, 1989 - Wiley Online Library
… Abstract: The activation of kainic acid and quisqualic acid … effect, simultaneous addition of quisqualic acid ( 10-50 pM) … Quisqualic acid was, by itself, ineffective and prevented, in a …
H Ohashi, T Maruyama… - … für Naturforschung C, 2002 - degruyter.com
We established a methodology to analyze radioligand binding to the recombinant type 1a metabotropic glutamate receptor (mGluR1a). A full-length ᴄDNA encoding mGluR1a, which …

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